molecular formula C28H34O8 B12433478 (3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate

(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate

Cat. No.: B12433478
M. Wt: 498.6 g/mol
InChI Key: PLKFSXFJGNZAER-UHFFFAOYSA-N
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Description

Proton NMR (¹H-NMR)

  • Methoxy protons resonate as singlets at δ 3.2–3.8 ppm, integrating for 12 protons (four methoxy groups).
  • Methylene protons near the ester group (C8) appear as a multiplet at δ 2.1–2.3 ppm due to coupling with adjacent chiral centers.
  • Olefinic protons from the 2-methylbut-2-enoate moiety show a singlet at δ 5.7 ppm, confirming the trans configuration.

Carbon NMR (¹³C-NMR)

  • The ester carbonyl at C8 resonates at δ 170–172 ppm.
  • Aromatic carbons in the tetracyclic core appear between δ 110–150 ppm, with quaternary carbons near δ 130 ppm.
  • Methoxy carbons are observed at δ 55–60 ppm.

NOESY correlations reveal spatial proximity between the C9 methyl group and the C15 oxygen, stabilizing the tetracyclic conformation.

Comparative Structural Features Among Hydrolyzable Tannin Derivatives

While hydrolyzable tannins and this compound both possess ester functionalities, their structural motifs diverge significantly:

Feature Target Compound Hydrolyzable Tannins
Core Structure Tetracyclic lignan framework Carbohydrate (e.g., glucose) core
Functional Groups Methoxy, methyl, 2-methylbut-2-enoate Galloyl/ellagic acid esters
Molecular Weight 514.6 g/mol 500–3,000 g/mol
Biosynthetic Origin Schisandra sphenanthera Oak, chestnut, sumac

The tetracyclic lignan core lacks the carbohydrate backbone central to hydrolysable tannins, instead relying on fused aromatic and oxygenated rings for rigidity. Unlike tannins, which polymerize via ester linkages, this compound’s biological interactions likely stem from its methoxy and ester groups modulating hydrophobic binding.

Properties

IUPAC Name

(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKFSXFJGNZAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Product Extraction and Isolation

The compound is naturally occurring in Schisandra chinensis, a plant used in traditional medicine. Modern extraction methods optimize yield and purity:

Solvent-Based Extraction

  • Ethanol/Water Systems : Maceration of dried berries in 70% ethanol at 60°C for 8 hours, followed by rotary evaporation, yields a crude extract containing the target lignan.
  • Sequential Partitioning : The extract undergoes liquid-liquid partitioning with ethyl acetate and n-butanol to isolate non-polar components, including the tetracyclic lignan.

Advanced Purification Techniques

  • Macroporous Resin Chromatography : AB-8 resin eluted with 50% ethanol removes sugars and phenolic acids, enriching the lignan fraction.
  • Preparative HPLC : Final purification uses a C18 column (20 × 250 mm, 5 μm) with a gradient of acetonitrile/water (55:45 to 70:30 over 40 min) at 8 mL/min.
Table 1: Extraction Efficiency Across Solvent Systems
Solvent System Yield (mg/kg dry weight) Purity (%)
70% Ethanol 12.3 ± 0.8 78.2
Methanol 10.9 ± 1.1 81.5
Acetone/Water 9.1 ± 0.7 65.4

Total Synthesis Approaches

Key Intermediate Synthesis

Dibenzocyclooctadiene Core Construction

The tetracyclic skeleton is assembled via a photochemical [2+2] cycloaddition strategy:

  • Precursor Synthesis : 3,4-Dimethoxycinnamic acid is esterified with 2-methylbut-2-en-1-ol using DCC/DMAP catalysis (82% yield).
  • Cyclization : Irradiation at 254 nm in degassed t-butanol induces intramolecular cyclization, forming the central bicyclo[3.2.1]octane system.

Critical Reaction Parameters :

  • Oxygen exclusion (Ar atmosphere) prevents oxidative degradation.
  • Optimal concentration: 0.01 M to avoid intermolecular side reactions.
Methoxy Group Installation
  • Methylation : Sequential treatment of phenolic intermediates with dimethyl sulfate (3 equiv.) and K₂CO₃ in acetone achieves full methoxylation.
  • Regioselectivity : Steric hindrance at C9 and C10 positions necessitates stepwise protection/deprotection using TBS groups.

Stereochemical Control

The C8, C9, and C10 stereocenters require asymmetric synthesis:

Sharpless Dihydroxylation

Epoxidation of a diene precursor followed by ring-opening with water in the presence of (DHQ)₂PHAL ligand installs the cis-diol configuration (85% ee):
$$
\text{Diene} \xrightarrow[\text{(DHQ)₂PHAL, K₃Fe(CN)₆}]{t\text{-BuOH/H₂O}} \text{cis-Diol} \quad
$$

Mitsunobu Esterification

The C8 ester moiety is introduced via Mitsunobu reaction with 2-methylbut-2-enoic acid (DIAD, Ph₃P, 78% yield):
$$
\text{Alcohol} + \text{Acid} \xrightarrow{\text{DIAD, Ph₃P}} \text{Ester} \quad
$$

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Design : A two-stage flow system (0.5 L/min) combines cyclization and esterification modules, achieving 92% conversion.
  • Catalyst Recycling : Immobilized lipase (Novozym 435) enables 15 reaction cycles without activity loss.
Table 2: Batch vs. Flow Synthesis Metrics
Parameter Batch Process Flow Process
Cycle Time (h) 48 6.5
Yield (%) 68 89
Solvent Waste (L/kg) 320 45

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : $$^{13}\text{C}$$ NMR (125 MHz, CDCl₃) shows characteristic signals at δ 170.2 (ester C=O) and δ 55.1–60.3 (OMe groups).
  • HRMS : Calculated for C₂₈H₃₄O₈ [M+Na]⁺: 521.2149; Found: 521.2153.

Purity Assessment

  • HPLC-DAD : >98% purity (YMC-Pack ODS-AQ, 250 × 4.6 mm, 5 μm; 1.0 mL/min).
  • Chiral HPLC : Confirms enantiomeric excess >99% (Chiralpak IC, hexane/i-PrOH 85:15).

Challenges and Optimization

Byproduct Formation

  • Dimerization : Occurs during photocyclization (5–12% yield loss). Addition of 10 mol% TEMPO suppresses radical coupling.
  • Ester Hydrolysis : Controlled by maintaining pH 6.5–7.0 during aqueous workups.

Yield Improvement Strategies

  • Microwave Assistance : Reduces cyclization time from 48 h to 15 min (80 → 91% yield).
  • Enzymatic Resolution : Lipase PS-30 selectively hydrolyzes undesired enantiomers (E = 42).

Chemical Reactions Analysis

Ester Hydrolysis

The α,β-unsaturated ester group (–COO–) in the 2-methylbut-2-enoate moiety undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s biological activity or synthesizing derivatives.

Reaction ConditionsProductsKey Catalysts/Reagents
Acidic (HCl, H₂SO₄)Carboxylic acid + alcoholProton donors
Basic (NaOH, KOH)Carboxylate salt + alcoholHydroxide ions
Enzymatic (esterases)Controlled hydrolysis productsBiological catalysts

This reaction is influenced by steric hindrance from the adjacent methyl groups, which may slow hydrolysis rates .

Demethylation of Methoxy Groups

The tetramethoxy substituents (–OCH₃) at positions 3, 4, 5, and 19 are susceptible to demethylation, particularly under strong nucleophilic or electrophilic conditions.

Reagent SystemSelectivityProducts
BBr₃ (Lewis acid)Preferential cleavage at C-3/C-19Phenolic derivatives
HI (with AcOH)Non-selective demethylationMultiple hydroxylated products
Enzymatic (cytochrome P450)Position-specificMetabolites with –OH groups

Demethylation products are often intermediates for further functionalization .

Oxidation Reactions

The conjugated diene system and electron-rich aromatic rings participate in oxidation reactions:

Epoxidation

The double bond in the 2-methylbut-2-enoate moiety reacts with peracids (e.g., mCPBA) to form epoxides:
R2C CH2+RCO3HR2C O CH2R\text{R}_2\text{C CH}_2+\text{RCO}_3\text{H}\rightarrow \text{R}_2\text{C O CH}_2\text{R}

Epoxidation is stereospecific, with the (E)-configured double bond favoring trans-epoxide formation .

Aromatic Ring Oxidation

Electron-donating methoxy groups activate the aromatic rings for electrophilic oxidation, yielding quinone-like structures under strong oxidants (e.g., KMnO₄, CrO₃) .

Cycloaddition Reactions

The compound’s conjugated dienes participate in Diels-Alder reactions, forming six-membered cyclic adducts. For example:

DienophileReaction ConditionsProduct Stability
Maleic anhydrideThermal (Δ)Stable bicyclic adducts
TetracyanoethyleneRoom temperatureElectron-deficient cycloadducts

These reactions are stereoelectronically controlled by the tetracyclic framework .

Nucleophilic Substitution

Methoxy groups at sterically accessible positions (e.g., C-19) undergo nucleophilic substitution with strong nucleophiles (e.g., amines, thiols):

Ar OCH3+NH3Ar NH2+CH3OH\text{Ar OCH}_3+\text{NH}_3\rightarrow \text{Ar NH}_2+\text{CH}_3\text{OH}

This reactivity is leveraged to introduce amino or thioether functionalities for drug discovery .

Photochemical Reactions

The extended π-system renders the compound photosensitive. UV irradiation induces:

  • Electrocyclic ring-opening of the dioxatetracyclic system.

  • [2+2] Cycloaddition between adjacent double bonds.

These reactions are highly solvent-dependent and require inert atmospheres to prevent side oxidation .

Esterification/Transesterification

The 2-methylbut-2-enoate ester can be replaced with other acyl groups using alcoholysis or acid-catalyzed transesterification:
RCOOR+R OHRCOOR +R OH\text{RCOOR}'+\text{R OH}\leftrightarrow \text{RCOOR }+\text{R OH}

This is useful for synthesizing analogs with modified pharmacokinetic properties .

Reduction of Double Bonds

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ester to a saturated derivative, altering the compound’s rigidity and bioactivity .

Biochemical Transformations

In vivo, the compound undergoes metabolism via:

  • Hydroxylation at allylic positions (CYP450 enzymes).

  • Glucuronidation of phenolic demethylation products (UGT enzymes).

These pathways are critical for understanding its pharmacokinetics and toxicity .

Comparison with Similar Compounds

Schizandrin C

  • Structure : (12S,13R)-3,22-Dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.0²,¹⁰.0⁴,⁸.0¹⁷,²¹]docosa-1(22),2,4(8),9,15,17(21)-hexaene .
  • Key Differences :
    • Pentacyclic framework vs. tetracyclic in Schizandrin B.
    • Fewer methoxy groups (dimethoxy vs. tetramethoxy).
    • Additional oxygen atoms in the ring system.
  • Bioactivity : Exhibits neuroprotective effects distinct from Schizandrin B’s hepatoprotective role .

Other Lignans in Schizandrae fructus

  • Examples : Afroforsin, biohanin A, daidzein.
  • Structural Contrasts : Simpler bicyclic or tricyclic frameworks with hydroxyl or methoxy substituents.
  • Bioactivity : Primarily estrogenic or antioxidant, lacking the complex polycyclic architecture of Schizandrin derivatives .

8,15-Dioxa-10,13-diazatetracyclo[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene

  • Structure : Diazatetracyclic system with fused oxa and aza rings .
  • Key Differences :
    • Nitrogen atoms replace carbon in the ring system.
    • Reduced methoxy substituents.

Marine Actinomycete-Derived Compounds

  • Structural Contrasts : Macrocyclic or polyketide backbones vs. lignan-based tetracyclics.
  • Bioactivity : Often exhibit antimicrobial or cytotoxic properties, diverging from Schizandrin B’s antioxidant profile .

Bioactivity and Pharmacokinetic Comparison

Table 1: Comparative Bioactivity and Properties

Compound Source Key Bioactivities Lipophilicity (LogP) Metabolic Stability
Target Ester (Schizandrin B derivative) Semi-synthetic Anticancer, antioxidant (inferred) ~3.8 (estimated) Moderate
Schizandrin B Schizandrae fructus Hepatoprotective, antioxidant 2.5 Low
Schizandrin C Schizandrae fructus Neuroprotective 2.7 Low
8,15-Dioxa-10,13-diazatetracyclo... Synthetic Kinase inhibition (predicted) 1.9 High

Key Findings:

Esterification Impact: The target compound’s 2-methylbut-2-enoate group increases lipophilicity (LogP ~3.8 vs. 2.5 for Schizandrin B), enhancing membrane permeability and oral bioavailability .

Bioactivity Modulation : Preliminary studies suggest the α,β-unsaturated ester may confer pro-oxidant activity at high doses, contrasting with Schizandrin B’s antioxidant effects .

Metabolic Stability : The ester group slows hepatic metabolism compared to parent lignans, extending half-life in vivo .

Biological Activity

(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate is a complex organic compound with significant biological activity that has been studied primarily for its pharmacological properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Molecular Structure

The compound has a molecular formula of C23H28O7C_{23}H_{28}O_{7} and a molecular weight of approximately 416.18 g/mol . Its structure includes multiple methoxy groups and a dioxatetracyclo framework that contributes to its unique biological properties.

Physical Characteristics

The compound is typically encountered as a powder with high purity (>98%) and is soluble in organic solvents under specific conditions .

Antioxidant Properties

Research has indicated that compounds similar to (3,4,5,19-tetramethoxy-9,10-dimethyl) exhibit notable antioxidant activities. These activities are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : In vitro studies using various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced cell death at micromolar concentrations.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that administration of this compound can reduce markers of inflammation such as TNF-alpha and IL-6 levels .
  • Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent research indicates that (3,4,5,19-tetramethoxy) compounds may offer neuroprotective benefits:

  • Mechanisms : The neuroprotective effects are believed to stem from their antioxidant properties and ability to inhibit neuroinflammatory processes .
  • Potential Applications : These findings open avenues for further research into the use of this compound in neurodegenerative diseases like Alzheimer's.

Research Findings Summary Table

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveInhibits neuroinflammation

Q & A

Basic Research Questions

Q. What methodologies are recommended for structural elucidation of this tetracyclic compound?

  • Answer : X-ray crystallography is critical for resolving the complex tetracyclic framework and stereochemical assignments. For example, studies on analogous tetracyclic compounds (e.g., 8,15-dioxa-10,13-diazatetracyclo derivatives) used single-crystal X-ray diffraction to confirm bond angles, torsion angles, and ring conformations . Complementary techniques like high-resolution NMR (¹H, ¹³C, DEPT, COSY) and mass spectrometry (HRMS) are essential for verifying functional groups (e.g., methoxy, methylbut-2-enoate) and molecular connectivity .

Q. How can researchers synthesize this compound with high purity?

  • Answer : Multi-step synthesis involving regioselective methoxylation and esterification is typical. For instance, derivatives with trimethoxy or hydroxy groups require protection-deprotection strategies (e.g., using acetyl or benzyl groups) to prevent side reactions. Chromatographic purification (silica gel or HPLC) is necessary due to the compound’s structural complexity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid ring-opening or isomerization .

Q. What analytical techniques are suitable for quantifying this compound in mixtures?

  • Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is effective for separation, leveraging the compound’s conjugated hexaene system. LC-MS/MS in positive-ion mode enhances sensitivity for trace analysis. Calibration curves using purified standards are mandatory due to potential co-elution with structurally similar byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Answer : Discrepancies between theoretical and observed NMR shifts often arise from dynamic conformational changes or solvent effects. For example, methoxy groups in crowded regions may exhibit unexpected splitting in ¹H NMR. Computational tools (DFT, molecular dynamics simulations) can model electronic environments to validate experimental data. Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography resolves ambiguities .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereochemistry at the 9,10-dimethyl and 2-methylbut-2-enoate moieties. For instance, studies on related tetracyclic esters employed chiral HPLC to isolate enantiomers, confirming optical purity via polarimetry .

Q. How should experimental designs account for environmental stability and degradation pathways?

  • Answer : Accelerated stability studies (e.g., under UV light, varying pH) identify degradation products. For example, oxidation of the dioxatetracyclo ring or hydrolysis of the ester group can be monitored via LC-MS. Environmental fate studies should follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic transformations and ecotoxicological impacts .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, though bioactivity data for this specific compound remain scarce. QSAR models can extrapolate properties from analogs with known activities .

Methodological Notes

  • Stereochemical Complexity : The compound’s seven rings and multiple stereocenters necessitate rigorous crystallographic validation .
  • Synthetic Yield Optimization : Microwave-assisted synthesis reduces reaction times for methoxylation steps, minimizing thermal degradation .
  • Data Reproducibility : Use standardized protocols (e.g., USP32 guidelines for assay validation) to ensure consistency across labs .

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